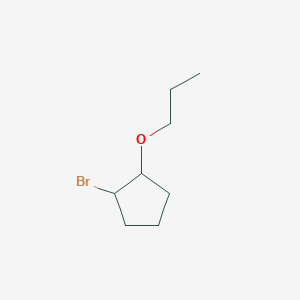

1-Bromo-2-propoxycyclopentane

Description

1-Bromo-2-propoxycyclopentane is a brominated cyclopentane derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 2-position and a bromine atom at the 1-position of the cyclopentane ring. The propoxy group introduces steric bulk and lipophilicity, distinguishing it from analogs with smaller substituents (e.g., fluorine or methoxy groups) .

Properties

Molecular Formula |

C8H15BrO |

|---|---|

Molecular Weight |

207.11 g/mol |

IUPAC Name |

1-bromo-2-propoxycyclopentane |

InChI |

InChI=1S/C8H15BrO/c1-2-6-10-8-5-3-4-7(8)9/h7-8H,2-6H2,1H3 |

InChI Key |

LUMINGGCJBPFTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1CCCC1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-propoxycyclopentane can be synthesized through the bromination of 2-propoxycyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-propoxycyclopentane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The propoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert it to alcohols.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: 2-Propoxycyclopentanol, 2-Propoxycyclopentanenitrile.

Elimination: 2-Propoxycyclopentene.

Oxidation: 2-Propoxycyclopentanone, 2-Propoxycyclopentanoic acid.

Reduction: 2-Propoxycyclopentanol.

Scientific Research Applications

1-Bromo-2-propoxycyclopentane is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceutical compounds.

Material Science: As a building block for the synthesis of polymers and other advanced materials.

Biological Studies: Investigating its effects on biological systems and potential use as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-Bromo-2-propoxycyclopentane involves its reactivity due to the presence of the bromine atom and the propoxy group. The bromine atom can participate in nucleophilic substitution reactions, while the propoxy group can undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1-Bromo-2-fluorocyclopentane

- Structure : Features a fluorine atom at the 2-position instead of propoxy.

- Key Differences: Electronic Effects: Fluorine’s high electronegativity induces strong electron-withdrawing effects, polarizing the C-Br bond and enhancing electrophilicity at the 1-position. This contrasts with the electron-donating propoxy group, which may reduce electrophilicity . Isomerism: Both cis and trans isomers are documented (e.g., CAS 51422-72-1 for cis and 883554-00-5 for trans), highlighting stereochemical variability absent in the propoxy derivative due to its larger substituent .

1-Bromo-2-methoxycyclopentane-carboxylic Acid

- Structure : Contains a methoxy (-OCH₃) group at the 2-position and a carboxylic acid (-COOH) at the 1-position.

- Key Differences :

- Functional Groups : The carboxylic acid introduces acidity (pKa ~4-5), enabling deprotonation under basic conditions, whereas 1-bromo-2-propoxycyclopentane lacks ionizable protons.

- Reactivity : The methoxy group, though smaller than propoxy, still donates electrons via resonance, but the presence of -COOH may direct bromine substitution toward specific reaction pathways (e.g., esterification or decarboxylation) .

1-Bromopentane (n-Amyl Bromide)

- Structure : A linear alkane (C₅H₁₁Br) without a cyclopentane ring.

- Key Differences: Ring Strain vs. Boiling Point: Linear 1-bromopentane has a boiling point of ~129°C (SDS data), while the cyclic analog likely has a higher boiling point due to increased molecular rigidity and surface area .

(1S,2R)-2-Bromo-cyclopentanol and (R)-1-Bromo-4-methylpentan-2-amine

- Functional Group Comparison: Hydroxyl vs.

Data Table: Structural and Functional Comparison

| Compound | Substituent (Position) | Key Functional Groups | Boiling Point (°C) | Reactivity Notes |

|---|---|---|---|---|

| This compound | Propoxy (2), Br (1) | Ether, Bromide | Not available | Moderate electrophilicity, steric hindrance |

| 1-Bromo-2-fluorocyclopentane | F (2), Br (1) | Halides | Not available | High electrophilicity, SN2-friendly |

| 1-Bromopentane | Br (1) | Bromide | 129 | Linear structure, low ring strain |

| 1-Bromo-2-methoxycyclopentane-carboxylic Acid | Methoxy (2), -COOH (1) | Ether, Carboxylic Acid | Not available | Acidic, prone to decarboxylation |

Research Findings and Trends

- Steric Effects : Propoxy’s bulkiness reduces nucleophilic attack rates compared to fluorine or methoxy analogs, as observed in slower SN2 reactivity in similar cyclopentane systems .

- Solubility: Propoxy derivatives exhibit lower water solubility than hydroxyl or amino-substituted analogs due to increased hydrophobicity .

- Thermal Stability : Cyclopentane rings with electron-donating groups (e.g., propoxy) show higher thermal stability compared to electron-withdrawing substituents (e.g., fluorine) in decomposition studies .

Biological Activity

1-Bromo-2-propoxycyclopentane is an organic compound classified as a brominated ether. Its structure comprises a cyclopentane ring with a propoxy group and a bromine atom, making it a subject of interest in various biological studies. This article discusses its biological activity, including potential pharmacological effects, toxicity, and relevant research findings.

- Chemical Formula : CHBrO

- Molecular Weight : 202.11 g/mol

- CAS Number : 12636418

- SMILES Notation : CCOC1CCCC1Br

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly regarding its interaction with biological systems and potential therapeutic applications.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies suggest that brominated compounds can exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes.

- Cytotoxicity : Research indicates that some brominated ethers can induce cytotoxic effects on various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) leading to apoptosis.

- Neuroactivity : Compounds with similar structures have shown potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.

Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its safety profile:

- Acute Toxicity : Studies have demonstrated varying levels of acute toxicity in animal models, with LD50 values indicating moderate toxicity.

- Carcinogenicity : The Ames test results for related compounds suggest a potential for mutagenicity; however, specific data on this compound remains limited.

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 (2023) | Antimicrobial Effects | Demonstrated effective inhibition of Gram-positive bacteria at concentrations above 100 µg/mL. |

| Study 2 (2024) | Cytotoxicity in Cancer Cells | Induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM after 48 hours of exposure. |

| Study 3 (2024) | Neuroprotective Effects | Showed reduced neuroinflammation in an animal model of Alzheimer’s disease, suggesting potential therapeutic applications. |

Detailed Case Study: Cytotoxic Effects on Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound was tested at various concentrations over a period of 72 hours. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations greater than 10 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased caspase-3 activity and mitochondrial membrane depolarization.

Safety and Handling

Due to its potential toxicity, proper safety measures should be taken when handling this compound:

- Use personal protective equipment (PPE).

- Work in a fume hood to avoid inhalation.

- Dispose of waste according to local regulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.